(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 851804-16-5
VCID: VC6331112
InChI: InChI=1S/C21H22ClN3O3S2/c22-19-6-2-1-5-17(19)15-29-21-23-11-14-25(21)20(26)16-7-9-18(10-8-16)30(27,28)24-12-3-4-13-24/h1-2,5-10H,3-4,11-15H2
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=CC=C4Cl
Molecular Formula: C21H22ClN3O3S2
Molecular Weight: 464

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

CAS No.: 851804-16-5

Cat. No.: VC6331112

Molecular Formula: C21H22ClN3O3S2

Molecular Weight: 464

* For research use only. Not for human or veterinary use.

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone - 851804-16-5

Specification

CAS No. 851804-16-5
Molecular Formula C21H22ClN3O3S2
Molecular Weight 464
IUPAC Name [2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Standard InChI InChI=1S/C21H22ClN3O3S2/c22-19-6-2-1-5-17(19)15-29-21-23-11-14-25(21)20(26)16-7-9-18(10-8-16)30(27,28)24-12-3-4-13-24/h1-2,5-10H,3-4,11-15H2
Standard InChI Key LNZSFUGQKDNPFV-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=CC=C4Cl

Introduction

Molecular Composition

The compound consists of:

  • A 2-chlorobenzylthio group attached to a dihydroimidazole ring.

  • A methanone functional group linked to a pyrrolidinylsulfonylphenyl moiety.

Molecular Formula

The exact molecular formula is not directly available in the search results but can be inferred based on the systematic name. The compound includes:

  • Carbon (C)

  • Hydrogen (H)

  • Nitrogen (N)

  • Oxygen (O)

  • Sulfur (S)

  • Chlorine (Cl)

Key Characteristics

This compound likely exhibits:

  • Hydrophobic regions due to the aromatic components.

  • Polar functionality from the sulfonamide and ketone groups.
    These features suggest potential biological activity and solubility characteristics suitable for pharmaceutical applications.

General Synthetic Approach

While specific synthesis details for this exact compound are unavailable in the provided data, similar compounds (e.g., 2-(chlorobenzylthio)-imidazole derivatives) are synthesized through:

  • Formation of the Imidazole Core: Using precursors like ethylenediamine and carbon disulfide under controlled conditions.

  • Introduction of Benzylthio Group: Reacting with benzyl halides in the presence of a base.

  • Attachment of Sulfonamide Phenyl Moiety: Using sulfonamide derivatives and coupling agents.

Challenges in Synthesis

Common challenges include:

  • Ensuring regioselectivity during benzylation.

  • Controlling reaction conditions to avoid side products.

Analytical Characterization

To confirm the structure and purity, standard analytical techniques are employed:

MethodologyPurpose
NMR SpectroscopyIdentification of functional groups and structure.
Mass SpectrometryDetermination of molecular weight and fragmentation patterns.
IR SpectroscopyDetection of characteristic bonds (e.g., C=O, S=O).

For example, similar compounds have been characterized using 1H^1H NMR and 13C^{13}C NMR spectroscopy to identify hydrogen environments and carbon skeletons .

Potential Applications

Based on structural similarities with other imidazole derivatives:

  • Antimicrobial Activity: Compounds with benzylthio-imidazole cores often exhibit antibacterial or antifungal properties due to their ability to disrupt microbial cell membranes .

  • Anticancer Potential: Sulfonamide-containing compounds are known inhibitors of carbonic anhydrase IX, which is overexpressed in hypoxic tumor environments .

  • Enzyme Inhibition: The sulfonamide group may interact with enzymes like hydroxysteroid dehydrogenases, relevant for metabolic disorders .

Mechanism of Action

The mechanism typically involves:

  • Binding to enzyme active sites via hydrogen bonding or hydrophobic interactions.

  • Disruption of cellular processes in pathogens or cancer cells.

Comparative Data Table

The following table compares this compound with structurally related derivatives:

Property/ActivityTarget CompoundRelated Compound
Molecular WeightEstimated ~450 g/mol274.8 g/mol
Antimicrobial ActivityLikely active against Gram-positive/negative speciesActive against E. coli and S. aureus
Anticancer PotentialPossible inhibitor of tumor-associated enzymesModerate cytotoxicity against HeLa cells
SolubilityExpected moderate in polar solventsSoluble in DMSO

Unanswered Questions

  • What are the specific pharmacokinetics and pharmacodynamics?

  • Does the compound exhibit toxicity at therapeutic doses?

Future Research

Efforts should focus on:

  • Conducting in vitro assays for antimicrobial and anticancer activity.

  • Evaluating drug-likeness using computational tools like SwissADME .

  • Exploring structural modifications to enhance efficacy and reduce toxicity.

This comprehensive analysis highlights the potential significance of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone as a candidate for further pharmaceutical development.

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